molecular formula C10H16Cl2N2O B177792 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride CAS No. 172734-32-6

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Cat. No.: B177792
CAS No.: 172734-32-6
M. Wt: 251.15 g/mol
InChI Key: BSSYDYGKBQCYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring results in a piperidine derivative.

Scientific Research Applications

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets. For example, it may bind to DNA via intercalation, affecting the function of the genetic material. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Pyridinyl)-4-piperidinol dihydrochloride hydrate
  • Piperidine derivatives

Uniqueness

4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride is unique due to its specific combination of the pyridine and piperidine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-pyridin-2-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;;/h1-3,6,11,13H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYDYGKBQCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617109
Record name 4-(Pyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172734-32-6
Record name 4-(Pyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.